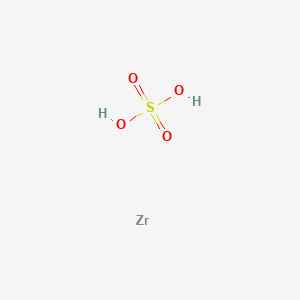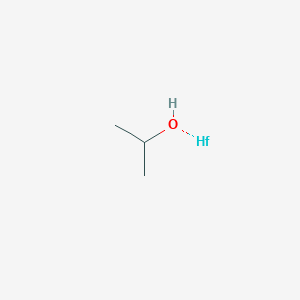
Octadecanoic acid, manganese(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, manganese(2+) salt, also known as manganese distearate, is an organometallic compound with the chemical formula C36H70MnO4. It is a white to off-white powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, and ketones. This compound is commonly used as a catalyst, stabilizer, and in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, manganese(2+) salt typically involves the reaction of stearic acid with manganese salts. One common method is to react stearic acid with manganese chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C18H36O2} + \text{MnCl2} + 2\text{NaOH} \rightarrow \text{C36H70MnO4} + 2\text{NaCl} + 2\text{H2O} ] The reaction mixture is heated to facilitate the formation of the manganese salt, which is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Octadecanoic acid, manganese(2+) salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the manganese ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Manganese dioxide (MnO2)
Reduction: Manganese metal (Mn)
Substitution: Various metal stearates depending on the substituting metal.
Aplicaciones Científicas De Investigación
Octadecanoic acid, manganese(2+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in biological systems and potential as a nutrient supplement.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized as a stabilizer in plastics, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, manganese(2+) salt involves its interaction with various molecular targets and pathways:
Catalytic Activity: It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy.
Immune Modulation: In biomedical applications, it can enhance immune responses by facilitating antigen uptake and presentation, as well as activating pathways such as cGAS-STING and NLRP3.
Comparación Con Compuestos Similares
- Octadecanoic acid, zinc(2+) salt (zinc stearate)
- Octadecanoic acid, calcium(2+) salt (calcium stearate)
- Octadecanoic acid, magnesium(2+) salt (magnesium stearate)
Comparison:
- Catalytic Properties: Manganese distearate is unique in its catalytic properties compared to zinc, calcium, and magnesium stearates, making it more suitable for specific industrial applications.
- Biological Activity: The immune-modulating effects of manganese distearate are distinct, providing unique advantages in biomedical research .
Propiedades
IUPAC Name |
manganese;octadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMUAXHEQEHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36MnO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Dimethyl-(trimethylsilylamino)silyl]methane;erbium](/img/structure/B8235743.png)
![(3Z)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one](/img/structure/B8235760.png)
![4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid](/img/structure/B8235762.png)

![3-[[8-[4-[[8-[4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8235779.png)








